![molecular formula C20H28O3 B1654504 ent-7-Oxo-8(14),15-pimaradien-19-oic acid CAS No. 23807-90-1](/img/structure/B1654504.png)
ent-7-Oxo-8(14),15-pimaradien-19-oic acid
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Overview
Description
ent-7-oxo-8(14), 15-Pimaradien-19-Oic acid belongs to the class of organic compounds known as diterpenoids. These are terpene compounds formed by four isoprene units. ent-7-oxo-8(14), 15-Pimaradien-19-Oic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, ent-7-oxo-8(14), 15-pimaradien-19-Oic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, ent-7-oxo-8(14), 15-pimaradien-19-Oic acid can be found in green vegetables. This makes ent-7-oxo-8(14), 15-pimaradien-19-Oic acid a potential biomarker for the consumption of this food product.
Scientific Research Applications
Endophytic Fungus Metabolism
- Ent-7-oxo-8(14),15-pimaradien-19-oic acid, obtained from Viguiera arenaria and Cupressus lusitanica, is transformed by the enzymes of the endophytic fungus Preussia minima. This process results in novel diterpenes with potential biological activities (Din et al., 2018).
Cytotoxic and Leishmanicidal Activity
- Ent-7-oxo-8(14),15-pimaradien-19-oic acid and its derivatives demonstrate moderate cytotoxic activity against childhood leukemia cell lines and leishmanicidal activity against Leishmania amazonensis (Oliveira et al., 2021).
Anti-inflammatory Properties
- This compound exhibits moderate anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), contributing to the anti-inflammatory action of Aralia continentalis roots (Lim et al., 2009).
Photoreactivity and Derivatives Formation
- Methyl esters of ent-pimaradiene diterpenoids, including ent-7-oxo-8(14),15-pimaradien-19-oic acid, undergo photooxygenation reactions, forming new oxidation products with potential for further research (Cruz et al., 2003).
Apoptosis-Inducing Effect in Cancer Cells
- A derivative of ent-7-oxo-8(14),15-pimaradien-19-oic acid shows proapoptotic effects on human prostate carcinoma cell lines, suggesting potential for cancer therapy research (Ruiz et al., 2008).
Antispasmodic Potential
- Derivatives of ent-7-oxo-8(14),15-pimaradien-19-oic acid are studied for their antispasmodic effects, with some showing significant inhibition of vascular smooth muscle contraction (Severiano et al., 2013).
Antimicrobial Activity
- Ent-7-oxo-8(14),15-pimaradien-19-oic acid exhibits antimicrobial activity, particularly against oral pathogens, suggesting potential applications in oral healthcare (Porto et al., 2009).
Inhibition of DNA Topoisomerases
- This compound shows inhibitory activity against DNA topoisomerases I and II, offering insights into potential therapeutic applications for diseases related to DNA replication and cell division (Seo et al., 2007).
Anticariogenic Effects
- Ent-7-oxo-8(14),15-pimaradien-19-oic acid demonstrates effective antimicrobial properties against bacteria responsible for dental caries, making it a potential candidate for anticariogenic agents (Severiano et al., 2010).
Potential in Endodontics
- Research suggests the application of ent-7-oxo-8(14),15-pimaradien-19-oic acid in endodontics due to its antibacterial activity against anaerobic bacteria found in endodontic infections (Marangoni et al., 2018).
properties
CAS RN |
23807-90-1 |
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Product Name |
ent-7-Oxo-8(14),15-pimaradien-19-oic acid |
Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
7-ethenyl-1,4a,7-trimethyl-9-oxo-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H28O3/c1-5-18(2)10-7-14-13(12-18)15(21)11-16-19(14,3)8-6-9-20(16,4)17(22)23/h5,12,14,16H,1,6-11H2,2-4H3,(H,22,23) |
InChI Key |
TWQIAJPCUCIDQX-UHFFFAOYSA-N |
SMILES |
CC1(CCC2C(=C1)C(=O)CC3C2(CCCC3(C)C(=O)O)C)C=C |
Canonical SMILES |
CC1(CCC2C(=C1)C(=O)CC3C2(CCCC3(C)C(=O)O)C)C=C |
melting_point |
247-243°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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